1-Fluorosulfonyloxy-4-formylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorosulfonyloxy-4-formylbenzene is a chemical compound known for its unique structural properties and reactivity It features a benzene ring substituted with a fluorosulfonyloxy group and a formyl group
Preparation Methods
The synthesis of 1-fluorosulfonyloxy-4-formylbenzene typically involves the introduction of the fluorosulfonyloxy group onto a benzene ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, providing a straightforward route to sulfonyl fluorides . Another method involves the use of solid-state 1-fluorosulfonyl benzoimidazolium triflate salts as redox-active fluorosulfonyl radical precursors .
Chemical Reactions Analysis
1-Fluorosulfonyloxy-4-formylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are commonly used.
Common reagents and conditions for these reactions include transition metal catalysts, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluorosulfonyloxy-4-formylbenzene has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Chemical Biology: The compound’s reactivity makes it useful in the development of probes and labeling agents for biological studies.
Drug Discovery: Its unique functional groups are valuable in the design and synthesis of potential pharmaceutical compounds.
Materials Science: It is employed in the creation of novel materials with specific properties, such as fluorophores for imaging applications.
Mechanism of Action
The mechanism by which 1-fluorosulfonyloxy-4-formylbenzene exerts its effects involves the reactivity of its functional groups. The fluorosulfonyloxy group can participate in nucleophilic substitution reactions, while the formyl group can undergo various transformations, influencing the compound’s overall reactivity and interaction with other molecules. These interactions often involve molecular targets such as enzymes or receptors, depending on the specific application .
Comparison with Similar Compounds
1-Fluorosulfonyloxy-4-formylbenzene can be compared with other sulfonyl fluorides and formyl-substituted benzene derivatives. Similar compounds include:
- 1-Fluorosulfonyloxy-2-formylbenzene
- 1-Fluorosulfonyloxy-3-formylbenzene
- 4-Fluorosulfonyloxybenzaldehyde
These compounds share similar reactivity patterns but differ in the position of the substituents on the benzene ring, which can influence their chemical behavior and applications. The unique combination of the fluorosulfonyloxy and formyl groups in this compound makes it particularly valuable for specific synthetic and research purposes .
Properties
IUPAC Name |
1-fluorosulfonyloxy-4-formylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO4S/c8-13(10,11)12-7-3-1-6(5-9)2-4-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWYQXZIOTWRQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1810706-88-7 |
Source
|
Record name | 4-formylphenyl sulfurofluoridate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.